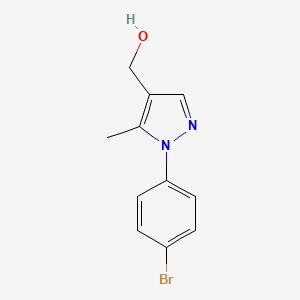

(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Description

(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a bromophenyl group at position 1, a methyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyrazole ring. The bromophenyl group enhances electronic effects and may contribute to biological activity, as seen in related antimicrobial and pharmacological agents .

Properties

IUPAC Name |

[1-(4-bromophenyl)-5-methylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBREUMOKMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products:

Oxidation: (1-(4-Carboxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol.

Reduction: (1-Phenyl-5-methyl-1H-pyrazol-4-yl)methanol.

Substitution: (1-(4-Aminophenyl)-5-methyl-1H-pyrazol-4-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds, including (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. These compounds are being studied for their potential use in developing new antibiotics against resistant strains of bacteria .

Neuroprotective Effects : Studies suggest that pyrazole derivatives can act as neuroprotective agents. They may inhibit inflammatory pathways such as NF-kB, which is associated with neurodegenerative diseases. This makes them candidates for therapeutic interventions in conditions like Alzheimer's disease .

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Reactions and Mechanisms : The synthesis typically involves reactions with other organic compounds under specific conditions, often using bases and solvents like DMF (dimethylformamide). The ability to modify its structure allows for the creation of a wide range of derivatives tailored for specific applications .

Materials Science

Polymer Chemistry : There is emerging interest in using pyrazole derivatives in polymer chemistry. Their unique properties can enhance the performance of polymers, making them suitable for applications in coatings, adhesives, and other materials requiring specific chemical resistance or stability .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection

In a laboratory setting, researchers evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a reduction in cell death and inflammatory markers when treated with this compound, highlighting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Type

Position of Methanol Group

- (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b): Methanol at position 4, with bromine at position 5 and methyl at position 1. Exhibits a melting point of 55–56°C and a high synthesis yield (94%) via DIBAL-H reduction .

- (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol: Methanol at position 5, bromophenyl at position 3. The positional isomerism may alter hydrogen-bonding interactions and solubility .

Halogen Variation on the Phenyl Ring

- (1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: Fluorine replaces bromine. Fluorine’s smaller size and higher electronegativity could reduce lipophilicity compared to the brominated analog.

Additional Substituents

- (3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-yl)methanol: The O-tolyl group (methoxyphenyl) at position 1 may improve metabolic stability compared to methyl or phenyl groups .

Physical Properties

Biological Activity

(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol, with the molecular formula and CAS number 1202028-71-4, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, particularly focusing on its pharmacological implications.

The compound features a bromophenyl group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular weight is approximately 267.12 g/mol, and it can be represented by the SMILES notation: Cc1c(CO)cnn1c2ccc(Br)cc2 .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthesis pathway often includes the formation of the pyrazole ring followed by bromination and subsequent functionalization to introduce the methanol group .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have shown efficacy against various cancer cell lines, including:

- Lung Cancer : Demonstrated significant antiproliferative effects.

- Breast Cancer (MDA-MB-231) : Notable inhibition of cell growth.

- Liver Cancer (HepG2) : Exhibited cytotoxicity leading to cell death .

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is a common pathway for many anticancer agents derived from pyrazole structures.

Antibacterial Activity

Studies have also revealed that this compound possesses antibacterial properties. It has been tested against various bacterial strains, showing moderate to strong activity. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of various pyrazole derivatives, this compound was evaluated in vitro against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against breast and liver cancer cells .

Case Study 2: Antibacterial Testing

Another study focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth at concentrations as low as 16 µg/mL for certain strains, indicating its potential as a lead compound for developing new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.